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CAS No.: 430463-83-5

Cat. No.: B184441

. J

Role in Medicinal Chemistry & Synthetic Protocols

Executive Summary

N-(3-bromophenyl)-2-methoxyacetamide (IUPAC) is a functionalized acetanilide scaffold
widely utilized in fragment-based drug discovery (FBDD) and agrochemical synthesis.
Distinguished by its meta-substituted bromine atom, this molecule serves as a critical "chemical
handle" for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura),
while the methoxyacetamide core functions as a hydrogen-bond acceptor motif often
associated with Transient Receptor Potential (TRP) channel modulation and kinase inhibition.

This guide provides a rigorous technical analysis of its synthesis, physicochemical
characterization, and application as a bioisostere in lead optimization.

Structural Analysis & Physicochemical Profile
The molecule comprises three distinct pharmacophoric features:

 Lipophilic Tail (Aryl Halide): The 3-bromophenyl ring provides hydrophobic interaction
potential (

-stacking) and a reactive site for diversification.
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» Linker (Amide): Arigid spacer offering hydrogen bond donor (NH) and acceptor (C=0)
capability.

» Polar Head (Ether): The

-methoxy group increases metabolic stability compared to a hydroxyl group while
maintaining H-bond acceptor properties.

Table 1: Physicochemical Properties

Property Value Notes

Molecular Formula

Molecular Weight 244.09 g/mol
) Lipophilic, good membrane
LogP (Predicted) ~1.8-2.1 N
permeability
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 2 (Amide O, Ether O)
Flexible linker allows induced
Rotatable Bonds 3

fit binding

Well within BBB permeation

Topological Polar Surface Area  ~38 A2
range (<90 A2)

Synthetic Protocols

The most robust synthesis involves the nucleophilic acyl substitution of 3-bromoaniline with
methoxyacetyl chloride under Schotten-Baumann conditions. This method is preferred over
coupling reagents (EDC/HOBH) for scale-up due to higher atom economy and easier
purification.

Method A: Acid Chloride Acylation (Standard Protocol)

Reagents:

¢ 3-Bromoaniline (1.0 equiv)
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» Methoxyacetyl chloride (1.1 equiv)
e Triethylamine (
) or Pyridine (1.2 equiv)
e Dichloromethane (DCM) or THF (anhydrous)
Step-by-Step Workflow:

e Preparation: Charge a flame-dried round-bottom flask with 3-bromoaniline (e.g., 10 mmol)
and anhydrous DCM (50 mL). Cool the solution to 0°C under an inert atmosphere (

or Ar).

» Base Addition: Add triethylamine (12 mmol) dropwise. Ensure the temperature remains <5°C
to minimize side reactions.

e Acylation: Add methoxyacetyl chloride (11 mmol) dropwise over 15-20 minutes. The reaction
is exothermic; control the addition rate to prevent bis-acylation.

e Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2—4 hours.
Monitor via TLC (30% EtOAc in Hexanes).

e Workup: Quench with saturated

solution. Extract the organic layer and wash sequentially with:

o 1M HCI (to remove unreacted aniline)
o Brine[1][2]
o Dry over

(3]

 Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash
column chromatography (Silica gel, EtOAc/Hexane gradient).
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Diagram 1: Synthetic Pathway Logic
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Elimination of CI-

N-(3-bromophenyl)-
2-methoxyacetamide

Caption: Nucleophilic acyl substitution pathway utilizing a base scavenger to drive equilibrium
forward.

Spectroscopic Characterization

To validate the structure, researchers must confirm the presence of the amide linkage and the
integrity of the bromine substitution pattern.

e HNMR (400 MHz,

):

o

8.20 (br s, 1H, NH): Broad singlet, exchangeable with

o

7.85 (t,

Hz, 1H, Ar-H2): Distinctive triplet due to meta-coupling, indicating the proton between Br
and NH.

o

7.45 (ddd, 1H, Ar-H): Ortho to amide.

o

7.20-7.30 (m, 2H, Ar-H): Remaining aromatic protons.

o

4.02 (s, 2H,

): Singlet, deshielded by adjacent carbonyl and oxygen.
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o 3.51 (s, 3H,
): Sharp singlet characteristic of the methoxy group.
e CNMR:

o Carbonyl carbon (~168 ppm), Aromatic carbons (120-140 ppm), Methylene (~72 ppm),
Methoxy (~59 ppm).

Medicinal Chemistry Applications
TRP Channel Modulation

The acetamide core is a privileged scaffold in the design of antagonists for Transient Receptor
Potential (TRP) channels, specifically TRPA1 and TRPMS.

e Mechanism: The amide carbonyl interacts with serine/threonine residues in the channel's
binding pocket, while the 3-bromophenyl group occupies a hydrophobic cleft (e.g., the S1-S4
transmembrane domain).

e SAR Insight: The 2-methoxy group is often critical; replacing it with a bulky group (e.g., tert-
butyl) can flip activity from antagonist to agonist or abolish potency due to steric clash.

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment” for library screening:
o Ligand Efficiency (LE): High LE potential due to low molecular weight (<250 Da).

» Vector Growth: The bromine atom allows for rapid expansion of the molecule via Suzuki,
Sonogashira, or Buchwald-Hartwig couplings to access biaryl diversity space.

Diagram 2: Pharmacophore & SAR Map
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Caption: Structural decomposition highlighting the reactive handle (Br) and pharmacophoric
binding elements.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact derivative may be limited, it should be handled as
a Category 3 Irritant based on the acetanilide class.

e Hazards:
o H315: Causes skin irritation.
o H319: Causes serious eye irritation.
o H335: May cause respiratory irritation.
o PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

¢ Storage: Store in a cool, dry place. The ether linkage is stable, but the amide can hydrolyze
under strong acidic/basic conditions over prolonged periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b184441?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184441?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

